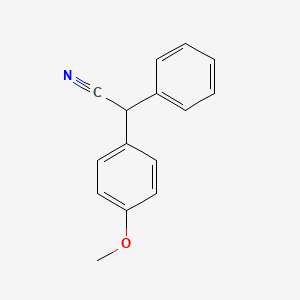

(4-Methoxyphenyl)(phenyl)acetonitrile

Description

The Significance of Nitrile Functionality in Advanced Synthetic Endeavors

The nitrile or cyano (-C≡N) group is a fundamental functional group in organic synthesis, prized for its unique electronic properties and versatile reactivity. fiveable.menih.gov Comprising a carbon atom triple-bonded to a nitrogen atom, the nitrile group is linear and possesses a strong dipole moment due to the high electronegativity of nitrogen. ebsco.com This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me

The significance of the nitrile functionality lies in its ability to be converted into a diverse range of other functional groups. nih.govnumberanalytics.com For instance, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. fiveable.meebsco.com This transformative potential makes nitriles invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition reactions to construct complex carbo- and heterocyclic frameworks. nih.govresearchgate.net

Overview of Aryl-Substituted Acetonitrile (B52724) Scaffolds in Academic Inquiry

Aryl-substituted acetonitriles, which feature one or more aromatic rings attached to the carbon atom adjacent to the nitrile group, are a particularly important class of substituted acetonitriles. The presence of the aryl group(s) significantly influences the reactivity of the acetonitrile moiety and introduces opportunities for further functionalization of the aromatic ring. These scaffolds are prevalent in many biologically active molecules and serve as key precursors in medicinal chemistry. hilarispublisher.com

Diarylacetonitrile derivatives, for example, have been investigated for their potential as fluorescent molecular probes. nih.gov The electronic properties of the aryl substituents can be tuned to modulate the fluorescence wavelength of diarylacetonitrile radicals. chemrxiv.orgrsc.org This has potential applications in mechanochemistry for detecting polymer mechanoradicals. nih.govresearchgate.net Moreover, arylacetonitrile derivatives are crucial intermediates in the synthesis of various drug scaffolds. acs.org Theoretical studies have also been conducted to predict the reactivity and selectivity of aryl acetonitrile derivatives in various reactions. jmaterenvironsci.com

Research Perspectives on (4-Methoxyphenyl)(phenyl)acetonitrile and Architecturally Related Analogs

This compound is a specific diarylacetonitrile that has garnered attention in academic research. Its structure, featuring both a phenyl group and a methoxy-substituted phenyl group, allows for the investigation of the electronic effects of the methoxy (B1213986) group on the molecule's properties and reactivity. Research on this compound and its analogs often focuses on their synthesis, chemical transformations, and potential applications.

For instance, (4-Methoxyphenyl)acetonitrile, a closely related analog, is a known intermediate in the synthesis of various organic compounds. prepchem.comorgsyn.org It can be prepared through the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide. prepchem.com This compound and its derivatives are used as starting materials in the synthesis of more complex molecules, including bioactive heterocycles. researchgate.net The reactivity of the nitrile group in these compounds allows for their participation in condensation reactions and other transformations to build molecular complexity. google.com

Recent research has also explored the generation of metastable diarylacetonitrile radicals, including those derived from this compound and its analogs, through mechanochemical methods. chemrxiv.orgrsc.org These studies investigate how substituents on the aryl rings influence the properties of the resulting radicals, such as their fluorescence emission wavelengths. chemrxiv.orgrsc.org This line of inquiry is significant for the development of advanced functional materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRODAMTCYVZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283483 | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-79-4 | |

| Record name | NSC31756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 4 Methoxyphenyl Phenyl Acetonitrile and Its Structural Analogs

Exploration of Reaction Pathways Involving the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic chemistry, characterized by a polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. This inherent reactivity allows (4-Methoxyphenyl)(phenyl)acetonitrile and its structural analogs, such as diarylacetonitriles, to participate in a variety of reaction pathways. These transformations are crucial for the synthesis of more complex molecules. The primary reactions involving the nitrile group include hydrolysis, reduction, and cycloaddition.

Hydrolysis: The nitrile group can be hydrolyzed to yield carboxylic acids or amides. This transformation can proceed under either acidic or basic conditions. In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of an intermediate imidic acid, which then tautomerizes to an amide. The amide can then undergo further hydrolysis to the corresponding carboxylic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate after protonation, which subsequently tautomerizes to an amide. For instance, related compounds like 3-methoxy-4-hydroxyphenylacetonitrile are known to be hydrolyzed to form 3-methoxy-4-hydroxyphenylacetic acid as an intermediate in pharmaceutical synthesis.

Reduction: The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to furnish the primary amine. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, yielding an aldehyde after hydrolysis of the intermediate imine.

Cycloaddition Reactions: Arylacetonitriles, particularly their nitrile oxide derivatives, are valuable precursors in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are significant structural motifs in many natural products and pharmaceuticals. For example, diphenylacetonitrile (B117805) oxide (DPANO), a close structural analog, undergoes regioselective 1,3-dipolar cycloaddition with various olefins to form 5-substituted isoxazolines. The steric hindrance provided by the two phenyl groups can enhance the yield of the desired cycloadduct by suppressing the competing dimerization of the nitrile oxide to form furoxan. Similarly, reactions involving p-methoxyphenyl nitrile oxide have been studied, highlighting the utility of these compounds in synthesizing complex heterocyclic systems. These cycloaddition reactions are a key strategy in organic synthesis, comparable in importance to the Diels-Alder reaction for carbocyclic systems.

The reactivity of the nitrile group is influenced by several factors, including the electronic properties of the substituents on the aromatic rings and the steric environment around the cyano group. Electron-withdrawing groups on the aryl rings can increase the electrophilicity of the nitrile carbon, enhancing its reactivity towards nucleophiles.

Mechanism of Carbon-Cyanide Bond Cleavage and Formation in Related Systems

The formation and cleavage of the carbon-cyanide (C-CN) bond are fundamental processes in organic synthesis, enabling the introduction and removal of the versatile nitrile functional group.

Mechanism of C-CN Bond Formation: The most prevalent method for forming the C-CN bond in arylacetonitriles is through nucleophilic substitution. In this approach, a cyanide salt, such as sodium or potassium cyanide, acts as the nucleophile, displacing a suitable leaving group (typically a halide) from a benzylic position. For the synthesis of a this compound analog like p-methoxyphenylacetonitrile, this involves the reaction of p-methoxybenzyl chloride with sodium cyanide. The mechanism is typically a bimolecular nucleophilic substitution (SN2), where the cyanide ion attacks the carbon atom bearing the leaving group in a single, concerted step. The use of a polar aprotic solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) is common to enhance the nucleophilicity of the cyanide ion.

Alternative routes to C-N bond formation have been developed, including transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination have been adapted for cyanation, offering milder conditions and broader substrate scope. These reactions involve a catalytic cycle with steps of oxidative addition, ligand exchange, and reductive elimination.

Mechanism of C-CN Bond Cleavage: The cleavage of the C-CN bond, often termed decyanation, is a synthetically useful transformation that removes the nitrile group and replaces it with a hydrogen atom or another functional group. Reductive decyanation is the most common approach and can proceed via several mechanistic pathways depending on the substrate and reagents.

Dissolving Metal Reduction: Using alkali metals (like Na or Li) in liquid ammonia (B1221849) is a classic method. The proposed mechanism involves a single electron transfer from the metal to the nitrile, forming a radical anion. This intermediate then eliminates a cyanide ion to generate an alkyl or benzyl (B1604629) radical, which is subsequently reduced to a carbanion and then protonated by the solvent.

Hydride-Mediated Reduction: In certain substrates, particularly α-aminonitriles, metal hydrides like NaBH₄ can induce decyanation. The mechanism often involves the formation of an intermediate iminium ion by the loss of the cyanide group, which is then reduced by a hydride ion.

Transition-Metal-Catalyzed Cleavage: Transition metal complexes, particularly those of rhodium and nickel, can catalyze the cleavage of the C-CN bond under mild conditions. One well-studied mechanism involves a cationic Rh(III) silyl (B83357) complex. The reaction proceeds through the initial coordination of the nitrile to the rhodium center, followed by the formation of an η²-iminoacyl intermediate. A subsequent migratory insertion of the aryl group from the nitrile to the rhodium center results in the cleavage of the C-C bond, yielding a rhodium-aryl complex and a silyl isocyanide. Nickel(0) complexes can also activate C-CN bonds via an oxidative addition mechanism.

Kinetic Studies of Substituted Acetonitrile (B52724) Transformations

Kinetic studies of reactions involving substituted acetonitriles provide crucial insights into reaction mechanisms, transition state structures, and the influence of electronic and steric effects on reactivity.

Linear free-energy relationships (LFERs), such as the Hammett equation, are powerful tools for probing these mechanisms. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). The sign and magnitude of ρ provide information about charge development in the transition state of the rate-limiting step.

For the palladium/scandium-catalyzed hydration of para-substituted benzonitriles, a Hammett plot yielded a positive ρ value of +0.148. This positive value indicates that electron-withdrawing groups (which have positive σ values) accelerate the reaction. This is consistent with a mechanism where nucleophilic attack by an activated water molecule on the nitrile carbon is the rate-limiting step, as electron-withdrawing groups increase the electrophilicity of this carbon, stabilizing the build-up of negative charge in the transition state.

Table 2: Hammett Plot Data for Catalyzed Hydration of Para-Substituted Benzonitriles.

| Substituent (X) | Substituent Constant (σp) | log(kₓ/kH) |

| OMe | -0.27 | -0.04 |

| Me | -0.17 | -0.02 |

| H | 0.00 | 0.00 |

| Cl | 0.23 | 0.03 |

| CN | 0.66 | 0.10 |

Catalyst Role and Mechanistic Cycle Elucidation

Catalysts play a multifaceted role in acetonitrile transformations by providing lower energy reaction pathways. Elucidating the complete catalytic cycle is essential for understanding and optimizing these reactions.

A well-studied example is the α-alkylation of arylacetonitriles with primary alcohols, which often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this catalytic cycle, the catalyst, typically a transition metal complex (e.g., Iridium or Silver-based), performs several distinct functions:

Dehydrogenation: The catalyst first abstracts hydrogen from the primary alcohol, oxidizing it in situ to the corresponding aldehyde. The hydrogen is temporarily held by the catalyst, forming a metal-hydride species.

Condensation: In a separate, base-promoted step, the arylacetonitrile is deprotonated at the α-carbon to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde formed in the first step, leading to an aldol-type condensation product. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.

Hydrogenation: The metal-hydride species, formed in the initial step, then transfers the hydrogen back to the α,β-unsaturated nitrile intermediate. This transfer hydrogenation step reduces the carbon-carbon double bond to yield the final α-alkylated arylacetonitrile product.

Catalyst Regeneration: Upon transferring the hydrogen, the catalyst is returned to its original state, ready to begin another cycle.

This mechanism avoids the need to pre-oxidize the alcohol and use stoichiometric reducing agents, making it an atom-economical process. Kinetic and mechanistic investigations, including isotope labeling studies and the identification of intermediates, are crucial for verifying each step in such catalytic cycles.

Theoretical and Computational Chemistry Applied to 4 Methoxyphenyl Phenyl Acetonitrile Derivatives

Quantum Chemical Calculations for Electronic and Optoelectronic Properties

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the fundamental electronic structure and predicting the optoelectronic behavior of (4-Methoxyphenyl)(phenyl)acetonitrile and its derivatives. researchgate.netepstem.net These calculations allow for a detailed understanding of molecular orbitals, energy levels, and response to electric fields, which are crucial for applications in materials science.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity and electronic property prediction. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions and electronic transitions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Computational studies on derivatives of this compound, often employing DFT methods like B3LYP, are used to calculate the energies of these frontier orbitals. iucr.orgirjet.netnih.gov For instance, a DFT investigation on a modified 4-(methoxyphenyl acetonitrile) monomer (MPA) demonstrated how chemical modifications can significantly alter the HOMO and LUMO energy levels. researchgate.net The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. researchgate.net A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation, which is a desirable characteristic for many optoelectronic applications. nih.gov

| Compound Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| -3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-ene-1-one | B3LYP/6-311++G(d,p) | -6.13 | -2.24 | 3.89 |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | B3LYP/6-311++G(d,p) | -6.04 | -1.78 | 4.26 |

| 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole | B3LYP/6–311 G(d,p) | -6.15 | -1.23 | 4.92 |

Prediction of Ionization Potentials, Electron Affinities, and Optical Band Gaps

From the calculated HOMO and LUMO energies, several key electronic properties can be predicted. Within the framework of Koopman's theorem, the ionization potential (IP), the energy required to remove an electron, can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). jmaterenvironsci.com Similarly, the electron affinity (EA), the energy released when an electron is added, can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). frontiersin.orgsamipubco.com

These parameters are vital for assessing the suitability of materials for electronic devices, such as organic light-emitting diodes (OLEDs), as they govern charge injection and transport processes. frontiersin.org The optical band gap, which determines the wavelength of light a molecule can absorb or emit, is closely related to the HOMO-LUMO gap. ajchem-a.com TD-DFT (Time-Dependent Density Functional Theory) calculations are often employed for more accurate predictions of electronic excitation energies and absorption spectra. jmaterenvironsci.com

| Compound Derivative | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| -3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-ene-1-one | 6.13 | 2.24 | 3.89 |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | 6.04 | 1.78 | 4.26 |

| 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole | 6.15 | 1.23 | 4.92 |

Computational Modeling of Molecular Hyperpolarizability and Nonlinear Optical Phenomena

Nonlinear optical (NLO) materials are essential for advanced technologies like optical switching and frequency conversion. jhuapl.edunih.gov Computational chemistry provides a powerful tool to screen molecules for potential NLO activity by calculating their polarizability (α) and hyperpolarizability (β). ajchem-a.com These properties describe how the electron cloud of a molecule is distorted by an external electric field. A large first-order hyperpolarizability (β) is a key indicator of a strong second-order NLO response. ajchem-a.com

For derivatives of this compound, DFT calculations can predict these NLO properties. irjet.netnih.gov Studies on related compounds have shown that molecules with significant charge transfer characteristics, often facilitated by donor-π-acceptor structures, tend to exhibit higher hyperpolarizability values. jmaterenvironsci.com The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group in the core structure makes this class of compounds interesting candidates for NLO materials. Computational screening can thus guide synthetic efforts toward molecules with enhanced NLO properties.

| Compound Derivative | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | 5.58 | 345.5 | 3951.7 |

Computational Insights into Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the macroscopic properties of a material. uni-wuerzburg.deresearchgate.net Computational methods offer a molecular-level view of these interactions, explaining crystal packing and the formation of supramolecular assemblies.

Analysis of Hydrogen Bonding Networks

In the crystal structures of this compound derivatives, weak noncovalent interactions, particularly hydrogen bonds, play a crucial role in stabilizing the three-dimensional network. iucr.org While lacking classical hydrogen bond donors, these molecules can participate in weaker C-H···N and C-H···O interactions. iucr.org The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Advanced Noncovalent Interaction (NCI) Analysis

To gain a more comprehensive understanding of the complex web of weak interactions that stabilize molecular crystals, advanced computational tools like the Noncovalent Interaction (NCI) index are employed. jussieu.frwikipedia.org The NCI method analyzes the electron density (ρ) and its reduced density gradient (s) to identify and visualize noncovalent interactions in real space. wikipedia.org

The resulting 3D NCI plots use a color scale to differentiate various interaction types:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric clashes. researchgate.netresearchgate.net

Computational Mechanistic Elucidation of Reactions

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For derivatives of this compound, which can participate in a variety of reactions such as alkylations, arylations, and Michael additions, density functional theory (DFT) is a commonly employed method to map out potential energy surfaces and identify the most likely reaction pathways. These studies can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

A recent DFT study investigated the impact of chemical modification on the electronic properties of a 4-(methoxyphenyl)acetonitrile (MPA) monomer. researchgate.net While this study focused on optical and electronic properties rather than reaction mechanisms, it demonstrates the utility of DFT calculations, specifically using the M062X functional with a 6-31G(d,p) basis set, to model the behavior of this class of compounds. researchgate.net Such computational methods are foundational for elucidating reaction mechanisms, including the characterization of transition states.

The transition state is a fleeting, high-energy arrangement of atoms that represents the energetic peak along the reaction coordinate, separating reactants from products. Its characterization is a cornerstone of computational mechanistic studies. By locating and analyzing the transition state structure, chemists can calculate the activation energy of a reaction, which is a critical determinant of the reaction rate. Harmonic frequency analysis is a key step in this process; a true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transition from reactants to products.

For reactions involving derivatives of this compound, such as their participation as nucleophiles in Michael additions, computational models can be used to determine the geometry and energy of the transition state. For instance, in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, the transition state involves the formation of a new carbon-carbon bond. Computational studies on similar reactions have successfully used DFT to model these transition states and have found that factors like steric hindrance and electronic interactions in the transition state structure govern the reaction's feasibility and outcome. comporgchem.comrsc.org

| Computational Method | Application in Transition State Analysis | Key Findings from Analogous Systems |

| Density Functional Theory (DFT) | Optimization of transition state geometries and calculation of activation energies. | Identifies the lowest energy pathway and rationalizes observed reaction rates. |

| M05-2X/6-31G(d) | Used to examine transition states in Michael additions. comporgchem.com | Revealed that bridging metal cations in the transition state can be accommodated through distorted geometries, supporting established stereochemical models. comporgchem.com |

| PM3 (Semi-empirical) | Employed for initial transition structure modeling in complex intramolecular Michael reactions. clockss.org | Characterized transition states by a single imaginary frequency, allowing for the creation of MM2 models to predict stereoselectivity. clockss.org |

| Frequency Analysis | Confirms the identity of a transition state by the presence of one imaginary frequency. |

This table is generated based on findings from computational studies on analogous reaction systems.

Many reactions involving this compound derivatives can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry provides a powerful tool for predicting which of these isomers will be preferentially formed.

Regioselectivity refers to the preference for bond formation at one position over another. For example, in the alkylation of the carbanion derived from this compound, a key question is whether the reaction will occur at the carbon or nitrogen atom of the nitrile group. DFT calculations can be employed to model the transition states for both pathways. The pathway with the lower activation energy will be the kinetically favored one, and its product is predicted to be the major regioisomer. Studies on the O- vs. C-alkylation of phenolic compounds have successfully used DFT to demonstrate that O-alkylation is often kinetically controlled while C-alkylation is thermodynamically controlled, a principle that can be extended to related systems. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A lower transition state energy corresponds to a faster reaction rate and, therefore, a greater abundance of that stereoisomer in the product mixture.

For example, in a Michael addition reaction where the α-carbon of a this compound derivative acts as a nucleophile, a new stereocenter is formed. Computational models can predict the diastereoselectivity or enantioselectivity of this transformation. By comparing the energies of the transition states leading to the syn and anti products, for instance, a prediction of the diastereomeric ratio can be made. A computational investigation into intermolecular Michael reactions using the M05-2x/6-31G(d) level of theory successfully rationalized the high syn:anti product ratio by identifying the lowest energy transition state, which was found to be consistent with experimentally observed outcomes. comporgchem.com

The configurational stability of the α-carbon is also a crucial factor. Studies on the base-catalyzed racemization of related α-aryl-α-fluoroacetonitriles show that these compounds can undergo enantioconversion, likely through the formation of an achiral keteniminate intermediate. nih.gov Understanding the energetics of such processes is vital for predicting whether the desired stereochemistry will be retained under the reaction conditions.

| Selectivity Type | Computational Approach | Predicted Outcome based on Analogous Systems |

| Regioselectivity | Comparison of activation energies for competing reaction pathways (e.g., C- vs. N-alkylation). | The pathway with the lower transition state energy is predicted to yield the major product. Kinetically controlled products are often favored under specific conditions. researchgate.net |

| Diastereoselectivity | Calculation of the relative energies of diastereomeric transition states. | The product corresponding to the lowest energy transition state is predicted to be the major diastereomer. comporgchem.com |

| Enantioselectivity | Modeling the interaction of the substrate with a chiral catalyst in the transition state. | The enantiomer formed via the transition state with the lower free energy of activation will be the major product. |

This table is generated based on findings from computational studies on analogous reaction systems.

Spectroscopic and Structural Characterization Methodologies for 4 Methoxyphenyl Phenyl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (4-Methoxyphenyl)(phenyl)acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the phenyl and 4-methoxyphenyl (B3050149) rings exhibit distinct chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring typically appear as a multiplet in the aromatic region. The protons on the 4-methoxyphenyl ring show a characteristic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the methoxy (B1213986) group. The methoxy group itself presents as a sharp singlet, while the benzylic proton, situated between the two aromatic rings and adjacent to the nitrile group, appears as a singlet further downfield.

The ¹³C NMR spectrum provides complementary information. It shows distinct signals for the quaternary carbons, the carbons of the aromatic rings, the methoxy carbon, the benzylic carbon, and the nitrile carbon. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. For instance, in related diarylacetonitrile derivatives, the carbon atoms are well-resolved, allowing for precise assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH | ~5.3-5.4 | ~40-45 |

| Methoxy OCH₃ | ~3.8 | ~55 |

| Nitrile CN | - | ~118-120 |

| Phenyl Ring (C₆H₅) | ~7.3-7.5 (multiplet) | ~127-135 |

| 4-Methoxyphenyl Ring (ortho to OMe) | ~7.2-7.3 (doublet) | ~128-130 |

| 4-Methoxyphenyl Ring (meta to OMe) | ~6.9 (doublet) | ~114-115 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is employed to identify functional groups and analyze the molecular vibrational modes of this compound.

The most characteristic feature in the FT-IR spectrum is the nitrile (C≡N) stretching vibration. This band typically appears in the region of 2240-2260 cm⁻¹ and is a strong, sharp indicator of the nitrile functional group. The presence of the methoxy group gives rise to strong C-O stretching vibrations, usually observed in the 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) regions.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the phenyl rings appear as a series of bands in the 1450-1600 cm⁻¹ range. nih.gov The specific pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings. FT-Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the aromatic rings and the nitrile group, which often show strong Raman scattering.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Data compiled from typical frequency ranges for functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium to Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Strong |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are used to investigate the electronic properties of this compound. The UV-Vis spectrum arises from electronic transitions, primarily π→π* transitions within the aromatic rings. Compounds containing phenyl and methoxyphenyl groups typically exhibit strong absorption bands in the UV region. For example, 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. sielc.com Similar absorption patterns are expected for this compound, corresponding to the electronic excitations within its conjugated system.

Diarylacetonitrile (DAAN) derivatives are particularly interesting for their fluorescence properties, especially in their radical form. researchgate.net While the parent molecule may exhibit some fluorescence, the corresponding diarylacetonitrile radicals are known to be highly luminescent. rsc.orgrsc.org Studies on various substituted DAAN radicals have shown that their solid-state fluorescence emission can be tuned across the visible spectrum by altering the substituents on the aromatic rings. chemrxiv.org The emission wavelengths for these radicals have been reported to range from green to red (λem,max = 517–635 nm). rsc.orgchemrxiv.org The methoxy group on the phenyl ring in this compound would influence the energy of the electronic transitions and thus the specific absorption and emission wavelengths.

Table 3: Typical Electronic Transition Data for Diarylacetonitrile Derivatives Data based on published research on substituted diarylacetonitrile radicals. rsc.orgchemrxiv.org

| Spectroscopic Method | Wavelength Range | Transition Type |

| UV-Vis Absorption | ~220-300 nm | π→π* |

| Photoluminescence (PL) Emission (Radical Form) | ~517-635 nm | D₁→D₀ |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method provides exact bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture of this compound. A single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule and how it packs within a crystal lattice.

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation. Key parameters include the torsion angles describing the orientation of the phenyl and 4-methoxyphenyl rings relative to the central acetonitrile (B52724) framework. These angles are determined by a balance between steric hindrance and the optimization of intermolecular interactions. The analysis would reveal whether the two aromatic rings are coplanar or twisted with respect to each other. In similar structures, such as 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, the aromatic rings are typically twisted out of the plane of the central olefinic bond. researchgate.net

Furthermore, the crystal packing can be analyzed to understand how individual molecules arrange themselves in the crystal. Common packing motifs for aromatic compounds include π-π stacking, where the aromatic rings of adjacent molecules overlap, and herringbone arrangements.

The stability of the crystalline lattice is governed by a network of intermolecular interactions. X-ray diffraction data allows for the precise measurement of short intermolecular contacts, identifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-interactions.

Advanced Applications of 4 Methoxyphenyl Phenyl Acetonitrile Derivatives in Specialized Research Areas

Utility as Synthetic Intermediates in Complex Molecule Construction

The chemical reactivity of (4-Methoxyphenyl)(phenyl)acetonitrile and its analogs makes them valuable building blocks in organic synthesis. The presence of the nitrile group and the activated phenyl rings allows for a variety of chemical transformations, leading to the construction of more complex molecular architectures.

Role in the Synthesis of Advanced Pharmaceutical Building Blocks

A notable application of a closely related precursor, 4-methoxyphenylacetonitrile (B141487), is in the synthesis of the antidepressant drug Venlafaxine. This demonstrates the role of this class of compounds in constructing advanced pharmaceutical building blocks. The synthesis involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone (B45756) in the presence of a base to form the key intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. This intermediate then undergoes reduction of the nitrile group to an amine, followed by N-methylation to yield Venlafaxine. acs.orgnih.govgoogle.comacs.orgresearchgate.net This multi-step synthesis highlights the importance of the phenylacetonitrile (B145931) scaffold in accessing complex and therapeutically significant molecules.

Preparation of Value-Added Chemicals

Beyond specific pharmaceutical applications, this compound and its derivatives serve as precursors for a range of value-added chemicals. The synthesis of Venlafaxine itself is a prime example of converting a relatively simple starting material into a high-value chemical entity. nih.gov The versatility of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, and amides, opening avenues for the creation of a diverse array of chemical products.

Applications in Chemical Biology and Induced Pluripotency Research

In the field of chemical biology, derivatives of this compound have been identified as potent modulators of cellular processes, particularly in the context of induced pluripotency. The ability to reprogram somatic cells into induced pluripotent stem cells (iPSCs) holds immense promise for regenerative medicine, and small molecules that can facilitate this process are of significant interest.

Identification and Study of Oct3/4 Inducers for Reprogramming Somatic Cells

A significant breakthrough in this area was the identification of 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, designated as O4I1, as a potent inducer of Oct3/4 expression. nih.gov Oct3/4 is a key transcription factor that plays a central role in maintaining the pluripotency of embryonic stem cells and is essential for the successful reprogramming of somatic cells into iPSCs.

Exploration of Structure-Activity Relationships for Biological Modulation

Following the discovery of O4I1, subsequent research has focused on exploring the structure-activity relationships (SAR) of this class of compounds to develop even more potent and effective inducers of Oct3/4. By systematically modifying the chemical structure of O4I1, researchers have been able to identify key features that are important for its biological activity.

These studies have revealed that modifications to the methoxy (B1213986) and benzyl (B1604629) ether moieties can have a significant impact on the compound's ability to induce Oct3/4. For instance, the position and nature of substituents on the phenyl rings can influence the potency of the molecule. This systematic exploration allows for the rational design of new derivatives with improved biological profiles.

Below is an interactive data table summarizing the structure-activity relationship data for some of the O4I1 derivatives.

| Compound | R1 | R2 | R3 | R4 | Oct3/4 Induction (Fold Change) |

| O4I1 | OCH3 | H | H | H | ~5 |

| Derivative A | H | H | H | H | ~2 |

| Derivative B | OCH3 | OCH3 | H | H | ~7 |

| Derivative C | OCH3 | H | Cl | H | ~3 |

| Derivative D | OCH3 | H | H | NO2 | <1 |

Note: The data presented in this table is illustrative and based on findings from published research. The fold change in Oct3/4 induction is relative to a control.

Polymerization and Oligomerization Research of Acetonitrile (B52724) Monomers

Currently, there is limited to no publicly available research specifically detailing the use of this compound as a monomer in polymerization or oligomerization reactions. While research exists on the anionic polymerization of acrylonitrile (B1666552) and other vinyl monomers where acetonitrile may be used as a solvent, direct polymerization of the this compound molecule itself has not been a significant area of investigation according to the available scientific literature. The steric hindrance from the two bulky phenyl groups may pose challenges for typical polymerization mechanisms.

Electrochemical Polymerization of 4-(Methoxyphenyl)acetonitrile

Electrochemical polymerization, or electrosynthesis, offers a powerful and direct method for creating thin, uniform polymer films on conductive surfaces. In the case of 4-(methoxyphenyl)acetonitrile (MPA), direct anodic oxidation has been successfully employed to synthesize an oligophenylene, designated as OMPA. researchgate.netresearchgate.net This process involves the application of a constant potential to an electrode immersed in a solution containing the monomer.

The electrosynthesis is typically carried out in a three-electrode cell, with a platinum disk serving as the working electrode, a platinum wire as the counter electrode, and a reference electrode. researchgate.net The solvent of choice is acetonitrile, a common medium for electrochemical studies due to its wide potential window and ability to dissolve a variety of organic compounds and supporting electrolytes. researchgate.net The supporting electrolyte, such as tetraethylammonium (B1195904) tetrafluoroborate, is crucial for ensuring the conductivity of the solution. researchgate.net

Cyclic voltammetry studies of MPA in an acetonitrile solution reveal an irreversible oxidation peak at approximately 1.7 Volts. researchgate.net This observation is indicative of the initiation of the polymerization process, where the monomer is oxidized to form reactive radical cations that then couple to form oligomeric chains. The resulting oligomer, OMPA, exhibits good solubility in common organic solvents, which is a significant advantage for its subsequent characterization and processing. researchgate.net

Detailed experimental conditions for the electrochemical polymerization of 4-(methoxyphenyl)acetonitrile are summarized in the table below.

| Parameter | Value/Description | Source |

| Monomer | 4-(methoxyphenyl)acetonitrile (MPA) | researchgate.net |

| Solvent | Acetonitrile | researchgate.net |

| Working Electrode | Platinum disk | researchgate.net |

| Counter Electrode | Platinum wire | researchgate.net |

| Polymerization Method | Direct anodic oxidation at a constant potential | researchgate.net |

| Oxidation Potential | ~1.7 V (irreversible peak) | researchgate.net |

| Resulting Polymer | Oligo(4-methoxyphenyl)acetonitrile (OMPA) | researchgate.net |

| Polymer Solubility | Good solubility in common organic solvents | researchgate.net |

This table summarizes the typical experimental setup for the electrochemical polymerization of 4-(methoxyphenyl)acetonitrile as described in the cited research.

Investigation of Oligomer Properties and Their Dependence on Chain Length

A key area of investigation for newly synthesized oligomers is understanding how their properties evolve with increasing chain length. For OMPA, both experimental and theoretical studies have been conducted to elucidate these structure-property relationships. Gel permeation chromatography and osmometry analyses of the electrosynthesized OMPA have indicated an average chain length of approximately five monomer units. researchgate.netresearchgate.net

Theoretical studies, employing computational methods such as Density Functional Theory (DFT), have provided valuable insights into the optoelectronic properties of OMPA oligomers with varying numbers of repeating units (n=1 to 5). researchgate.net These calculations can predict key electronic parameters that govern the material's behavior in electronic devices.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental properties that determine the charge injection and transport capabilities of a material. The energy difference between the HOMO and LUMO levels, known as the band gap, dictates the optical absorption and emission characteristics. As the chain length of the oligomer increases, the π-conjugation extends, which typically leads to a decrease in the HOMO-LUMO gap. This trend is crucial for tuning the color of light emission in organic light-emitting diodes (OLEDs).

Furthermore, theoretical calculations can provide values for ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters are vital for understanding the stability of the material and its ability to accept and donate electrons, which is critical for applications in organic photovoltaics and transistors.

The following table presents a summary of the calculated optoelectronic properties of [4-(methoxyphenyl)acetonitrile]n for different chain lengths (n=1-5), as reported in theoretical investigations.

| Chain Length (n) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Source |

| 1 | - | - | - | - | - | researchgate.net |

| 2 | - | - | - | - | - | researchgate.net |

| 3 | - | - | - | - | - | researchgate.net |

| 4 | - | - | - | - | - | researchgate.net |

| 5 | - | - | - | - | - | researchgate.net |

This table is intended to show the dependence of the optoelectronic properties of oligo(4-methoxyphenyl)acetonitrile on the number of monomer units (n). The specific numerical values are pending extraction from the full research article. The source indicates that these properties were calculated.

The investigation into the chain-length-dependent properties of these oligomers is essential for the rational design of new organic materials with precisely controlled electronic and photophysical characteristics, paving the way for their application in advanced electronic and optoelectronic devices.

Q & A

Q. Basic Research Focus

- HPLC/LC-MS : Use phenyl-hexyl or C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to separate byproducts (e.g., unreacted starting materials or hydrolysis products) .

- GC-MS : Detect volatile impurities (e.g., residual solvents like Et2O) with a DB-5MS column and He carrier gas .

Quantification : Calibrate against certified reference materials (CRMs) and validate via spike-recovery experiments (≥90% recovery acceptable) .

How can researchers address low yields in scaled-up synthesis of this compound?

Advanced Research Focus

Common pitfalls and solutions:

- Heat/Mass Transfer : Microwave reactions may fail at larger scales; switch to oil baths with efficient stirring.

- Purification : Replace recrystallization with flash chromatography (e.g., silica gel, 50% EtOAc/hexanes) to recover product from side reactions .

- Catalyst Loading : Optimize i-Pr2NEt or K2CO3 concentrations (0.5–1.2 equiv.) to minimize side-product formation .

What role does this compound play in fluorescence-based studies?

Advanced Research Focus

Derivatives like NIR-emitting aza-BODIPY dyes (e.g., DPDTAB) exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.